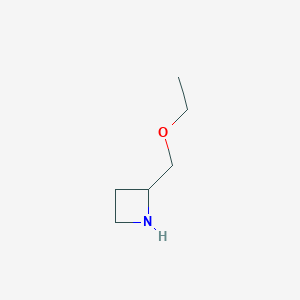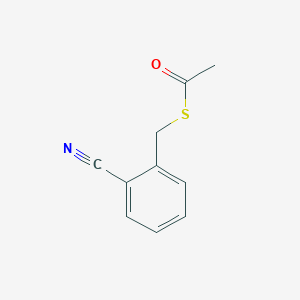
4-Hydroxypiperidine-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypiperidine-1-carbohydrazide is a chemical compound with the molecular formula C6H13N3O2 and a molecular weight of 159.19 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine-1-carbohydrazide typically involves the reaction of 4-hydroxypiperidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Hydroxypiperidine+Hydrazine Hydrate→this compound
The reaction mixture is heated under reflux for several hours, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxypiperidine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazide group under mild conditions.
Major Products
Oxidation: 4-Piperidone-1-carbohydrazide
Reduction: this compound (regeneration)
Substitution: Various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
4-Hydroxypiperidine-1-carbohydrazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Hydroxypiperidine-1-carbohydrazide involves its interaction with specific molecular targets. For example, in its role as an antitumor agent, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypiperidine: A precursor in the synthesis of 4-Hydroxypiperidine-1-carbohydrazide.
Piperidine-4-carbohydrazide: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydroxyl and hydrazide groups make it a versatile intermediate in the synthesis of various biologically active molecules .
Propiedades
Número CAS |
1094769-69-3 |
|---|---|
Fórmula molecular |
C6H13N3O2 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
4-hydroxypiperidine-1-carbohydrazide |
InChI |
InChI=1S/C6H13N3O2/c7-8-6(11)9-3-1-5(10)2-4-9/h5,10H,1-4,7H2,(H,8,11) |
Clave InChI |
KETXTFVQMMRVAD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)




